

Selectivity profile of AMG 900 against other kinases.

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Compound of Interest

Compound Name: AMG 900

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Selectivity Profile of AMG 900: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor.[1][2][3] The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, plays a crucial role in the regulation of cell division.[1][2] Dysregulation of these kinases is frequently observed in various human cancers, making them attractive targets for anticancer therapies.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of **AMG 900** against a broad panel of kinases, details the experimental protocols used for these determinations, and illustrates the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of AMG 900

AMG 900 demonstrates high potency against all three Aurora kinase family members with IC50 values in the low nanomolar range.[4][5][6][7] Its selectivity has been assessed against a wide array of other kinases, revealing a favorable profile with significantly lower activity against most off-target kinases.

Table 1: Inhibitory Potency (IC50) of AMG 900 against Primary Targets

Kinase	IC50 (nM)
Aurora A	5[5][6][7]
Aurora B	4[5][6][7]
Aurora C	1[5][6][7]

Table 2: Selectivity of AMG 900 Against a Broader Kinase Panel

To determine the broader selectivity of **AMG 900**, it was screened against a panel of 26 kinases. At concentrations below 500 nmol/L, significant inhibition (>50%) was only observed for p38 α and TYK2.[4] Further screening against 353 distinct kinases using an ATP site–dependent competition binding assay identified a few other kinases with notable binding affinities.[4]

Kinase	Inhibition/Binding	Concentration/Value
p38 α	>50% inhibition	< 500 nM[4]
TYK2	>50% inhibition	< 500 nM[4]
DDR1	Binding Affinity (Kd)	< 50 nM[4]
DDR2	Binding Affinity (Kd)	< 50 nM[4]
LTK	Binding Affinity (Kd)	< 50 nM[4]
JNK2	>10-fold selective vs Aurora kinases	-
Met	>10-fold selective vs Aurora kinases	-
Tie2	>10-fold selective vs Aurora kinases	-

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of **AMG 900**.

Biochemical Kinase Assays (Enzyme Assays)

Biochemical assays were utilized to determine the direct inhibitory effect of **AMG 900** on the enzymatic activity of purified kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

- Reagents and Materials:
 - Recombinant GST- or His-tagged Aurora A (with TPX2) and Aurora B proteins.[\[6\]](#)
 - Specific peptide substrates for each kinase.
 - ATP at a concentration equivalent to its K_m value for each kinase.[\[8\]](#)
 - **AMG 900** serially diluted in DMSO.
 - Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 μM EDTA).[\[9\]](#)
 - Europium-labeled anti-phospho-substrate antibody.
 - XL665-labeled streptavidin.
 - 384-well low-volume plates.
- Procedure:
 1. Add the kinase, peptide substrate, and **AMG 900** (at various concentrations) to the wells of a 384-well plate.
 2. Initiate the kinase reaction by adding ATP.
 3. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).[\[9\]](#)
 4. Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents (Europium-labeled antibody and XL665-labeled streptavidin).

5. Incubate for 60 minutes at room temperature to allow for antibody binding.
6. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm after excitation at 320 nm.
7. The ratio of the signals at 665 nm and 620 nm is proportional to the amount of phosphorylated substrate.
8. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using non-linear regression analysis.[\[10\]](#)

Cell-Based Assays

Cell-based assays were performed to evaluate the activity of **AMG 900** in a more physiologically relevant context.

Protocol: Western Blot Analysis for Aurora Kinase Autophosphorylation

- Cell Culture and Treatment:
 - Culture HeLa cells to an appropriate confluency.
 - Synchronize cells in mitosis using an agent like nocodazole.[\[4\]](#)
 - Treat the synchronized cells with varying concentrations of **AMG 900**, a vehicle control (DMSO), and selective inhibitors for Aurora A (e.g., MLN8054) and Aurora B (e.g., AZD1152) for a specified duration (e.g., 3 hours).[\[4\]](#)
- Protein Extraction and Quantification:
 1. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
 2. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Western Blotting:
 1. Separate equal amounts of protein from each sample by SDS-PAGE.

2. Transfer the separated proteins to a PVDF membrane.
3. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
4. Incubate the membrane with primary antibodies against p-Aurora A (Thr288), p-Aurora B (Thr232), total Aurora A, total Aurora B, and a loading control (e.g., β -actin).[\[4\]](#)
5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
6. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[\[4\]](#)
7. Quantify the band intensities to determine the concentration-dependent inhibition of Aurora kinase autophosphorylation.

Protocol: Immunofluorescence Imaging for Inhibition of Aurora Kinase Activity

- Cell Culture and Treatment:
 - Seed HeLa cells in 96-well imaging plates.
 - Treat the cells with a range of **AMG 900** concentrations for a specified time (e.g., 6 hours).[\[4\]](#)
- Immunostaining:
 1. Fix the cells with 4% paraformaldehyde.
 2. Permeabilize the cells with 0.2% Triton X-100.
 3. Block with a suitable blocking solution.
 4. Incubate with primary antibodies against p-Aurora A (Thr288) and p-histone H3 (Ser10).[\[4\]](#)
 5. Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

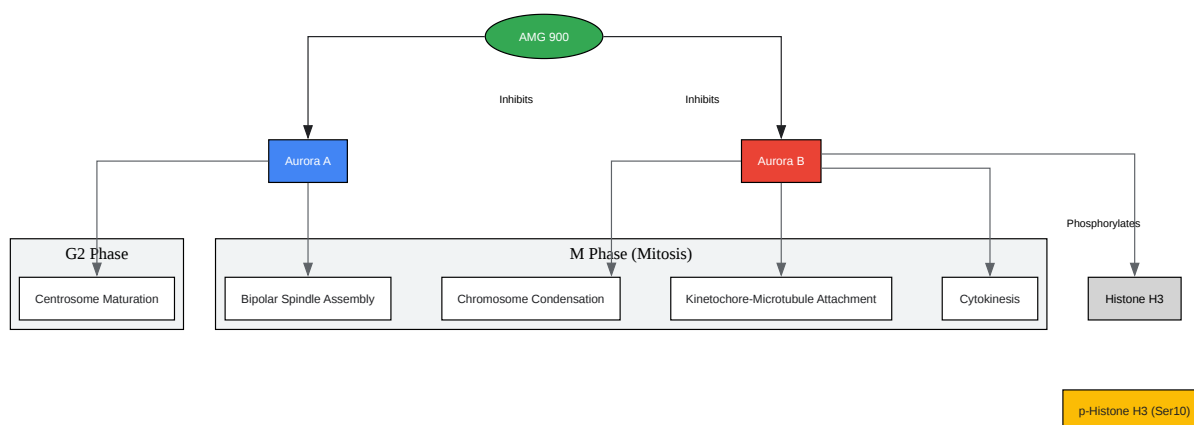
- Image Acquisition and Analysis:

1. Acquire images using a high-content imaging system (e.g., ArrayScan VTi).^[4]
2. Quantify the fluorescence intensity of p-Aurora A and p-histone H3 per cell.
3. Determine the IC50 values based on the concentration-dependent decrease in fluorescence staining.^[4]

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of inhibition by **AMG 900**.

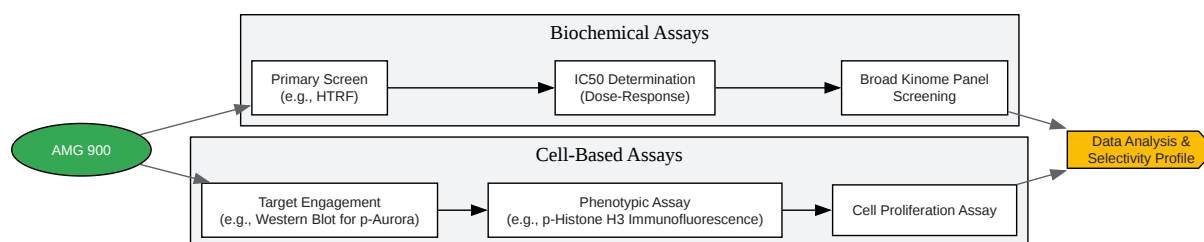


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Caption: Aurora Kinase Signaling Pathway and Inhibition by **AMG 900**.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like **AMG 900**.



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